3-methoxy-1H-indazole

Overview

Description

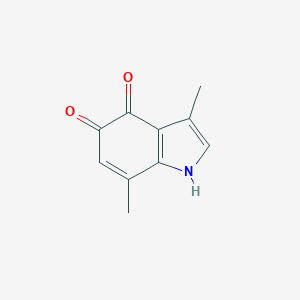

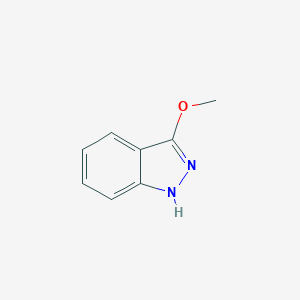

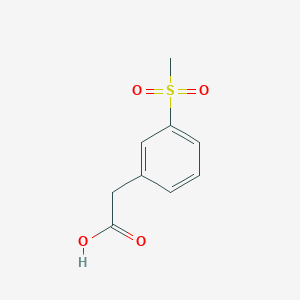

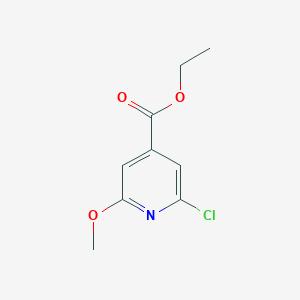

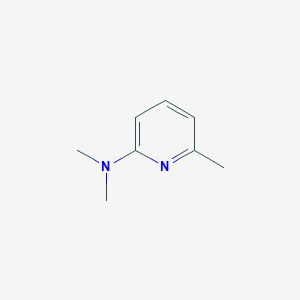

3-methoxy-1H-indazole is a heterocyclic compound with the molecular formula C8H8N2O . It is an important derivative of indazole, a bicyclic compound made up of a benzene ring and a pyrazole ring . The this compound has a methoxy group (-OCH3) attached to the third position of the indazole ring .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, a selective electrochemical synthesis of 1H-indazoles and their N-oxides has been described . The outcomes of the electrochemical synthesis were determined by the nature of the cathode material .

Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The this compound has a methoxy group (-OCH3) attached to the third position of the indazole ring . The IUPAC name for this compound is this compound .

Chemical Reactions Analysis

Indazole derivatives, including this compound, have been found to exhibit a wide range of pharmacological activities . For example, 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 148.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 148.063662883 g/mol .

Scientific Research Applications

Inhibitors and Antagonists : 3-methoxy-1H-indazole derivatives have been investigated for their roles as inhibitors and antagonists in various biochemical pathways. For example, a study reported the development of indazole amides as selective Rho-kinase inhibitors, highlighting their potential in treating hypertension and related disorders (Goodman et al., 2007). Additionally, indazole derivatives have been explored as tubulin colchicine site binding agents, showing significant antitumor activity both in vitro and in vivo (Cui et al., 2019).

Synthesis and Structure-Activity Relationships : Research has focused on the synthesis of indazole derivatives and understanding their structure-activity relationships. A study discussed the synthesis and evaluation of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 antagonists, revealing insights into their binding mechanisms and potential therapeutic applications (Procopiou et al., 2013).

Cancer Research and Therapy : Indazole compounds have shown promise in cancer research. The discovery of novel indazole derivatives as tubulin colchicine site binding agents with potent antitumor activity is a notable example. These compounds have demonstrated effectiveness against various tumor cells and in mouse models of cancer (Cui et al., 2019).

Neurological Disorders : Indazole derivatives have been investigated for their potential in treating neurological disorders. They exhibit activity against conditions like Parkinson's disease and Alzheimer's disease by inhibiting different signaling pathways and enzyme activities (Pal & Sahu, 2022).

Pharmacological Studies : Studies have also been conducted to understand the pharmacological properties of indazole compounds. For example, synthesis and biological evaluation of novel pyrazoles and indazoles as activators of the nitric oxide receptor, soluble guanylate cyclase, have been reported (Selwood et al., 2001).

Material Science Applications : Indazole derivatives have also found applications in material science. For instance, new derivatives of indazole have been synthesized and characterized for their thermal, optical, electrochemical, and photoelectrical properties, making them suitable for use in electronically active materials (Cekaviciute et al., 2012).

Future Directions

Indazole-containing derivatives, including 3-methoxy-1H-indazole, represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing more efficient synthesis methods and exploring the diverse biological activities of these compounds .

Mechanism of Action

Target of Action

3-Methoxy-1H-indazole primarily targets tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the enzymatic activity of the kinase, leading to a disruption in the signal transduction cascades it mediates. The exact nature of this interaction and the resulting changes at a molecular level are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tyrosine kinase signaling pathway . By inhibiting tyrosine kinase, the compound disrupts various downstream effects mediated by this enzyme. These effects can include cell growth and proliferation, cell movement, and cell survival. The disruption of these pathways can lead to a variety of cellular responses, including apoptosis or cell death.

Result of Action

This compound has been found to exhibit antiproliferative activity . Specifically, it has been observed to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer.

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, indazole-containing compounds have been used as inhibitors of β 3-adrenergic receptor (β 3-AR) agonist .

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of the cell cycle .

Molecular Mechanism

It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of indazole derivatives have been a subject of study .

Dosage Effects in Animal Models

The effects of indazole derivatives at different dosages have been studied in animal models .

Metabolic Pathways

Indazole derivatives are known to be involved in the metabolism of tryptophan catalyzed by intestinal microorganisms .

Transport and Distribution

The transport and distribution of indazole derivatives have been a subject of study .

Subcellular Localization

The subcellular localization of indazole derivatives has been a subject of study .

Properties

IUPAC Name |

3-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIHZLGSYHTLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334076 | |

| Record name | 3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-41-5 | |

| Record name | 3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)

![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)